

Application Notes and Protocols for PD 113413 (Tyrphostin AG 490)

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Compound of Interest

Compound Name: PD 113413

Cat. No.: B609864

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Introduction

PD 113413, more commonly known as Tyrphostin AG 490, is a potent inhibitor of Janus kinase 2 (JAK2) protein tyrosine kinase.^[1] It is a valuable tool for researchers studying cellular signaling pathways, particularly the JAK/STAT pathway, which is crucial in cytokine signaling, cell growth, and differentiation. Tyrphostin AG 490 has been shown to inhibit the growth of various cancer cells, including leukemic cells, by inducing apoptosis.^{[1][2]} It also demonstrates inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and STAT3.^[3] These application notes provide detailed protocols for the dissolution and use of **PD 113413** (Tyrphostin AG 490) in a research setting.

Chemical Properties

Property	Value
Synonyms	Tyrphostin AG 490, AG-490, Tyrphostin B42
CAS Number	133550-30-8
Molecular Formula	C ₁₇ H ₁₄ N ₂ O ₃
Molecular Weight	294.3 g/mol
Appearance	Crystalline solid
Purity	>98%

Solubility Data

The solubility of **PD 113413** (Tyrphostin AG 490) varies depending on the solvent. It is poorly soluble in water.^[1] For research applications, organic solvents are required to prepare stock solutions.

Solvent	Solubility	Molar Concentration (approx.)
DMSO	≥ 200 mg/mL ^{[1][4]}	~680 mM
Ethanol	16 mg/mL ^{[1][4]}	~54 mM
DMF	25 mg/mL ^[2]	~85 mM
DMSO:PBS (pH 7.2) (1:10)	0.1 mg/mL ^[2]	~0.34 mM

Note: The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact the solubility of the compound.^{[3][5]}

Experimental Protocols

Preparation of Stock Solutions

Materials:

- **PD 113413** (Tyrphostin AG 490) powder

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes or vials

Protocol:

- Equilibrate the vial of **PD 113413** powder to room temperature before opening to prevent condensation.
- To prepare a 50 mM stock solution, reconstitute 10 mg of **PD 113413** in 679.58 μ L of anhydrous DMSO.[\[4\]](#)
- Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C. Under these conditions, the stock solution is stable for up to 3 months.[\[4\]](#) For longer-term storage, lyophilized powder is stable for up to 24 months at -20°C.[\[4\]](#)

General Protocol for In Vitro Inhibition of JAK2 Signaling

This protocol provides a general guideline for treating cultured cells with **PD 113413** to inhibit JAK2 signaling. The optimal concentration and treatment time will vary depending on the cell line and the specific experimental goals.

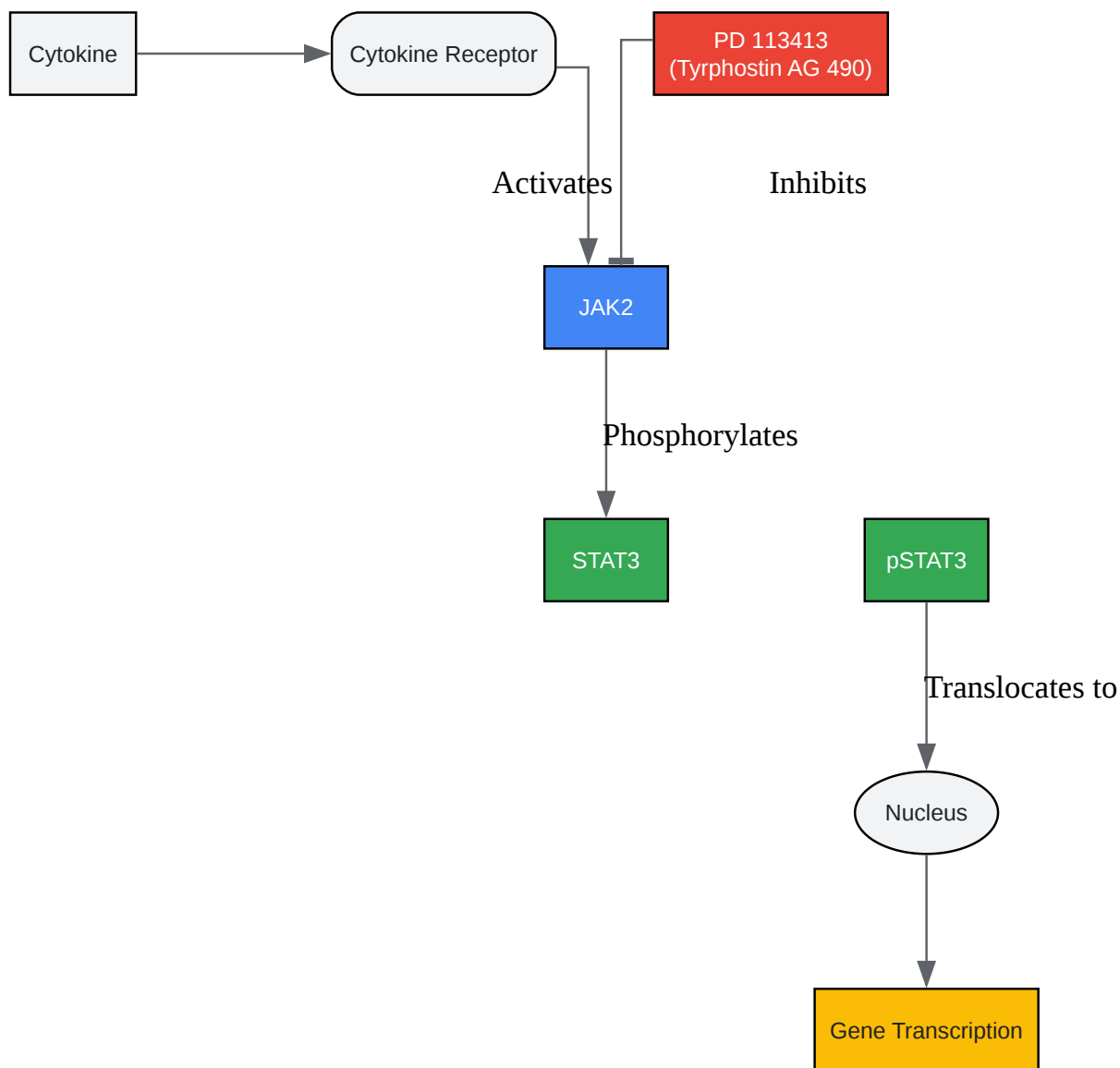
Materials:

- Cultured cells (e.g., leukemic cell line)
- Complete cell culture medium
- **PD 113413** (Tyrphostin AG 490) stock solution (e.g., 50 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blotting)

Protocol:

- **Cell Seeding:** Plate the cells at the desired density in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
- **Preparation of Working Solution:** On the day of the experiment, dilute the **PD 113413** stock solution in pre-warmed complete cell culture medium to the desired final concentration. A typical working concentration range is 10-100 µM.^{[4][5]} It is important to prepare a vehicle control using the same concentration of DMSO as in the highest concentration of the inhibitor.
- **Cell Treatment:** Remove the old medium from the cells and replace it with the medium containing the desired concentration of **PD 113413** or the vehicle control.
- **Incubation:** Incubate the cells for the desired period. The treatment time can range from 1 to 24 hours, depending on the experimental endpoint.^[4]
- **Downstream Analysis:** Following incubation, the cells can be harvested for various downstream analyses to assess the effect of JAK2 inhibition, such as:
 - **Western Blotting:** To analyze the phosphorylation status of JAK2 and its downstream target STAT3.
 - **Cell Viability/Proliferation Assays** (e.g., MTT, WST-1): To determine the effect of the inhibitor on cell growth.
 - **Apoptosis Assays** (e.g., Annexin V/PI staining, Caspase activity assays): To assess the induction of programmed cell death.

Signaling Pathway



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Caption: The JAK/STAT signaling pathway and the inhibitory action of **PD 113413**.

Experimental Workflow



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Caption: A typical experimental workflow for using **PD 113413** in cell-based assays.

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